molecular formula C20H18N4O4S B2776734 N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 899733-12-1

N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Katalognummer: B2776734
CAS-Nummer: 899733-12-1
Molekulargewicht: 410.45
InChI-Schlüssel: WCSAKGHFMZPOMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 5,5-dioxo group, a phenyl ring at position 2, and an ethanediamide moiety linked to a benzyl group.

Eigenschaften

IUPAC Name

N-benzyl-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-19(21-11-14-7-3-1-4-8-14)20(26)22-18-16-12-29(27,28)13-17(16)23-24(18)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSAKGHFMZPOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Dioxido Group: The dioxido group is introduced through oxidation reactions using suitable oxidizing agents.

    Attachment of the Benzyl Group: The benzyl group is attached via nucleophilic substitution reactions.

    Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxido group can participate in further oxidation reactions.

    Reduction: The compound can be reduced under suitable conditions to form different reduced products.

    Substitution: The benzyl and oxalamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may yield various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The dioxido group may play a crucial role in its reactivity, allowing it to interact with enzymes and other biomolecules. The benzyl and oxalamide groups may also contribute to its binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs include thiadiazole- and pyrazole-based derivatives synthesized via reactions involving enaminones and active methylene compounds (). Key differences lie in the core heterocycle, substituents, and functional groups, which influence physical properties, spectral signatures, and reactivity.

Structural and Functional Group Analysis
Compound Name / ID (from ) Core Heterocycle Key Substituents/Functional Groups Melting Point (°C) IR C=O Stretching (cm⁻¹)
Target Compound Thieno[3,4-c]pyrazol 5,5-dioxo, phenyl, ethanediamide N/A N/A (expected ~1300–1350 for S=O)
6 Thiadiazole Benzamide, isoxazole 160 1606
8a Thiadiazole Acetyl, pyridinyl 290 1679, 1605
8b Thiadiazole Ethyl ester, methyl nicotinate 200 1715, 1617
8c Thiadiazole Ethyl ester, phenyl nicotinate 210 1719, 1611

Key Observations :

  • Core Heterocycle: The target’s thienopyrazol core differs from the thiadiazole rings in compounds 6, 8a–c, likely affecting aromaticity and electronic distribution. The 5,5-dioxo group in the target may increase polarity and hydrogen-bonding capacity compared to non-sulfonated analogs.
  • Functional Groups : Ethanediamide in the target introduces two amide bonds, contrasting with the ester (e.g., 8b , 8c ) or acetyl (8a ) groups in analogs. This difference could enhance solubility in polar solvents or alter biological interactions.
  • Thermal Stability : High melting points in thiadiazole derivatives (e.g., 8a at 290°C) suggest strong intermolecular forces, possibly due to planar aromatic systems. The target’s melting point is unreported but may vary based on sulfone and amide content.
Spectral and Analytical Comparisons
  • IR Spectroscopy : Thiadiazole derivatives exhibit C=O stretches between 1605–1719 cm⁻¹ (). The target’s sulfone group (S=O) would likely show strong absorption near 1300–1350 cm⁻¹, absent in the analogs.
  • NMR : Thiadiazole analogs display aromatic proton signals between δ 7.36–8.39 ppm (DMSO-d₆). The target’s benzyl and phenyl groups would produce similar aromatic signals, but the ethanediamide moiety might introduce distinct NH or CH₂ resonances.
  • Mass Spectrometry : Analogs like 8c show fragmentation patterns dominated by benzoyl (m/z 105) and phenyl (m/z 77) ions. The target’s sulfone and ethanediamide groups may yield unique fragmentation pathways.

Research Implications and Limitations

  • Structural Insights : Crystallographic tools like SHELX and ORTEP could resolve the target’s geometry, though such data are absent in the evidence.
  • Biological Potential: Thiadiazole analogs are explored for antimicrobial or anticancer activity; the target’s sulfone and amide groups may offer unique pharmacological profiles.
  • Gaps in Data : The target’s solubility, stability, and bioactivity remain uncharacterized. Comparative studies with analogs like 8a–c would require experimental validation.

Biologische Aktivität

N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions starting from 2-phenylthieno[3,4-c]pyrazole and oxalyl chloride under basic conditions. Key reagents include triethylamine and dichloromethane for optimal yield and purity .

The precise mechanism of action for N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide is not fully elucidated. However, it is believed to interact with specific enzymes or receptors through binding interactions that modulate their activity. This modulation can lead to various biological effects including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Anticancer Properties

Several studies have investigated the compound's anticancer effects. In particular:

  • Cell Lines Tested : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : It demonstrated significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.

This indicates a promising role in cancer therapy; however, further studies are required to understand its full potential and mechanisms involved .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of thieno[3,4-c]pyrazoles. The study found that modifications to the benzyl group could enhance antimicrobial activity significantly .
  • Evaluation of Anticancer Activity : Another research article focused on the anticancer properties of related compounds indicated that thieno[3,4-c]pyrazoles could induce apoptosis in cancer cells through mitochondrial pathways . This suggests that N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide may share similar pathways.

Q & A

Q. How do structural modifications (e.g., benzodioxole substitution) alter bioactivity compared to analogs?

  • Methodology :
  • Compare IC50_{50} values of analogs in enzyme assays (e.g., benzodioxole derivatives show 10-fold higher potency due to enhanced π-stacking) .
  • Perform QSAR modeling (DRAGON descriptors) to correlate substituent electronegativity with activity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.